Aflatoxin R0

Description

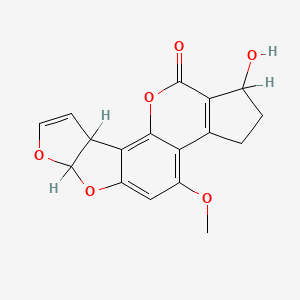

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIWLDSPNDMZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860434 | |

| Record name | 1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Origin and Biotransformation of Aflatoxin R0

Fungal Bioconversion Pathways

The transformation of Aflatoxin B1 into Aflatoxicol (B190519) is a known metabolic capability of several fungal species. This process is mediated by intracellular enzymes and is influenced by various environmental and nutritional factors. nih.govbohrium.com

Role of Aspergillus Species in Aflatoxicol Formation

Certain species within the genus Aspergillus are capable of converting AFB1 to Aflatoxicol. Notably, non-aflatoxin-producing strains of Aspergillus flavus have demonstrated the ability to reduce AFB1 into Aflatoxicol-A (AFL-A). nih.gov Research has also identified Aspergillus niger as a species capable of this bioconversion. nih.govbohrium.com This conversion is not limited to the Aspergillus genus; other fungi such as Eurotium herbariorum and species of Rhizopus also possess the ability to interconvert AFB1 and Aflatoxicol. nih.govmedchemexpress.cn The bioconversion process is integral to the metabolic activities that occur during the proliferation of these fungi. nih.gov

Enzymatic Reduction of Aflatoxin B1 to Aflatoxicol

The bioconversion of AFB1 to Aflatoxicol is an enzymatic reduction process. nih.gov Studies using cell-free systems from disrupted mycelia of A. flavus and Rhizopus sp. have confirmed that the reaction is mediated by intracellular enzymes, as the conversion activity was not observed in culture filtrates from intact mycelia. nih.govbohrium.com The enzymatic nature of this reaction is further supported by the finding that preheating the cell-free systems to 100°C eliminates the conversion activity. nih.govbohrium.com While the specific enzymes from fungi have not been fully characterized, the process is understood to involve reductases that act on the carbonyl group of the AFB1 molecule. nih.govnih.gov

Factors Influencing Fungal Aflatoxicol Production

Several environmental and nutritional factors can influence the fungal production of Aflatoxicol from Aflatoxin B1.

Temperature: The optimal temperature range for the degradation of AFB1 by atoxigenic A. flavus, which includes its conversion to metabolites like Aflatoxicol, is between 25°C and 30°C. apsnet.orgcgiar.org This temperature range is similar to that which is optimal for AFB1 production itself. apsnet.org

pH: The pH of the culture medium can affect the stability and form of the resulting Aflatoxicol. For instance, under acidic pH conditions, Aflatoxicol-A can be transformed into its isomer, Aflatoxicol-B. nih.gov

Nutrient Availability: The presence of other carbon sources can impact the rate of AFB1 bioconversion. Studies have shown that the quantity of AFB1 degraded by atoxigenic A. flavus decreases as the concentration of glucose in the medium increases, suggesting that the fungi may utilize AFB1 as a carbon source when others are limited. apsnet.orgcgiar.org

Fungal Bioconversion of Aflatoxin B1 to Aflatoxicol

| Fungal Species | Enzyme Location | Key Influencing Factors |

|---|---|---|

| Aspergillus flavus (non-toxigenic) | Intracellular | Temperature (25-30°C), Nutrient Availability |

| Aspergillus niger | Intracellular | Temperature, pH |

| Rhizopus sp. | Intracellular | Temperature, pH |

Mammalian Biotransformation Pathways

In animal systems, Aflatoxin B1 is metabolized through various pathways, one of which is the reduction to Aflatoxicol. This biotransformation primarily occurs in the liver and is catalyzed by specific cytosolic enzymes.

Enzymes Involved in Aflatoxicol Formation in Animals

The enzymatic reduction of AFB1 to Aflatoxicol in animal tissues is carried out by cytosolic enzymes. researchgate.net This reaction is dependent on the cofactor reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov The enzymes responsible are referred to as aflatoxin B1 cytosolic NADPH+H+ reductases or aflatoxin-aldehyde reductases (AFARs). researchgate.netnih.gov These enzymes are part of the aldo-keto reductase superfamily. The reverse reaction, the oxidation of Aflatoxicol back to AFB1, is catalyzed by an aflatoxicol cytosolic dehydrogenase. researchgate.net The balance between the reductase and dehydrogenase activities can be a key determinant in the susceptibility of a particular species to the effects of AFB1. researchgate.net

Mammalian Biotransformation of Aflatoxin B1 to Aflatoxicol

| Animal Group | Primary Location | Enzymes and Cofactors |

|---|---|---|

| Fish (e.g., Rainbow Trout) | Liver (Cytosol) | NADPH-dependent soluble enzymes |

| Poultry (e.g., Chicken, Duck, Turkey) | Liver (Cytosol) | Aflatoxin B1 cytosolic NADPH+H+ reductase |

| Rodents (e.g., Rat, Mouse) | Liver (Cytosol) | Aflatoxin-aldehyde reductase (AFAR) |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Aflatoxin R0 / Aflatoxicol | AFL |

| Aflatoxin B1 | AFB1 |

| Aflatoxicol-A | AFL-A |

| Aflatoxicol-B | AFL-B |

An in-depth analysis of the chemical compound this compound, commonly known as Aflatoxicol, reveals its significant role as a primary metabolite of Aflatoxin B1. This article focuses on its biological origins, the dynamics of its biotransformation, and its interaction with various microbial species beyond its originating genus.

This compound, or Aflatoxicol (AFL), is not a primary mycotoxin synthesized by fungal metabolism but is rather a biotransformation product of Aflatoxin B1 (AFB1). The conversion of AFB1 to Aflatoxicol is a critical metabolic pathway observed in a wide array of organisms, influencing the toxicokinetics and carcinogenic potential of the parent compound.

In Vivo Interconversion Dynamics of Aflatoxin B1 and Aflatoxicol

The transformation between Aflatoxin B1 (AFB1) and Aflatoxicol is a reversible enzymatic process, establishing a dynamic equilibrium between these two compounds within biological systems. This interconversion is a key factor in the metabolism and detoxification of aflatoxins.

Research involving isolated hepatocytes from rainbow trout has clearly shown this substantial interconversion, with both reductase and dehydrogenase activities being present. nih.gov In these studies, the DNA binding of Aflatoxicol was found to be approximately 67% of that of AFB1, suggesting that a significant portion of Aflatoxicol's genotoxicity stems from its re-conversion to AFB1 before it forms adducts with DNA. nih.gov In ruminants such as dairy cows, a portion of ingested AFB1 is initially converted to Aflatoxicol by the rumen microbiota before the remaining AFB1 is absorbed and further metabolized by the liver. nih.gov

The specific kinetics of this interconversion vary among different species, which is thought to contribute to the differential susceptibility to the carcinogenic effects of aflatoxins. For example, in zebrafish, Aflatoxicol and its glucuronide conjugate are major metabolites excreted after exposure to AFB1, with Aflatoxicol being detectable as early as five minutes after administration. nih.gov

Table 1: In Vivo Kinetic Parameters of Aflatoxin B1 Metabolism in Dairy Cows

| Parameter | Value | Unit |

|---|---|---|

| Maximum Concentration (Cmax) of AFB1 | 3.8 ± 0.9 | ng/mL |

| Time to Maximum Concentration (Tmax) of AFB1 | 35.0 ± 10.2 | minutes |

| Elimination Half-life (T1/2) of AFB1 | 931.1 ± 30.8 | minutes |

| Plateau Concentration of AFM1 in Plasma | 0.5 ± 0.1 | ng/mL |

| Time to Plateau for AFM1 in Plasma | 4 | hours |

This data was derived from a study where dairy cows were administered a single oral dose of 40 μg/kg body weight of AFB1. frontiersin.org

Microbial Transformation Beyond Aspergillus

While fungi of the Aspergillus genus are the primary producers of aflatoxins, a diverse range of other microorganisms, including various fungi and bacteria, possess the capability to transform Aflatoxin B1 into other compounds, including Aflatoxicol. These microbial transformations are of significant interest for developing potential strategies for aflatoxin detoxification.

Several fungal species not belonging to the Aspergillus genus can mediate the interconversion between AFB1 and Aflatoxicol. nih.gov For instance, strains of Rhizopus spp., Eurotium herbariorum, and non-toxin-producing Aspergillus niger have been shown to convert AFB1 to Aflatoxicol and also to facilitate the reverse reaction. nih.govbohrium.com This biotransformation is carried out by intracellular enzymes. nih.gov In Rhizopus sp., the enzyme responsible has been identified as an NADP-dependent oxidoreductase with an approximate molecular weight of 40,000 Daltons. jst.go.jp The optimal pH for the conversion of AFB1 to Aflatoxicol by this enzyme is in the range of 6.0 to 7.0, whereas the reverse reaction is more efficient at a pH between 7.5 and 9.0. jst.go.jp

The yeast Saccharomyces cerevisiae has been the subject of extensive research regarding its ability to detoxify aflatoxins. The primary mechanism appears to be the physical binding of AFB1 to the yeast's cell wall, though some evidence suggests that biotransformation may also play a role. mdpi.comnih.gov

Additionally, certain bacteria have demonstrated the ability to degrade aflatoxins. In these cases, the end products are generally not Aflatoxicol but rather less toxic or non-toxic degradation compounds. Species such as Rhodococcus and Streptomyces have been noted for their capacity to break down AFB1. mdpi.com

Table 2: Microbial Transformation of Aflatoxin B1 by Non-Aspergillus Species

| Microorganism | Transformation Product(s) | Key Research Findings |

|---|---|---|

| Rhizopus sp. | Aflatoxicol (this compound) | Capable of reversible interconversion of AFB1 and Aflatoxicol through an intracellular NADP-dependent oxidoreductase. nih.govjst.go.jp |

| Eurotium herbariorum | Aflatoxicol (this compound) | Has been shown to facilitate the interconversion of AFB1 and Aflatoxicol. nih.govbohrium.com |

| Non-aflatoxigenic Aspergillus niger | Aflatoxicol (this compound) | Can convert AFB1 to Aflatoxicol and also catalyze the reverse reaction. nih.govbohrium.com |

| Saccharomyces cerevisiae | Primarily Adsorption; Potential for some biotransformation | Exhibits a high capacity for binding AFB1 to its cell wall, thereby reducing the toxin's bioavailability. mdpi.comnih.gov |

| Rhodococcus erythropolis | Degradation products (not specified as Aflatoxicol) | Demonstrates significant degradation of AFB1. mdpi.com |

| Streptomyces lividans | Degradation products (not specified as Aflatoxicol) | Shows the ability to degrade AFB1. mdpi.com |

Molecular Mechanisms and Interactions of Aflatoxin R0

Biochemical Reactivity and Molecular Targets

Aflatoxicol (B190519) is formed through the metabolic reduction of Aflatoxin B1. A key aspect of its biochemical reactivity is that this transformation is reversible, allowing Aflatoxicol to be converted back into the more potent Aflatoxin B1. This reversible action establishes Aflatoxicol as a metabolic reservoir for AFB1 within the body, potentially prolonging the biological half-life and the duration of toxic effects of its parent compound. researchgate.netcu.edu.eg

The ultimate molecular target for the toxicity of aflatoxins, including the effects mediated by Aflatoxicol's conversion to AFB1, is cellular DNA. bond.edu.aunih.gov The interaction with DNA is not direct but requires metabolic activation of AFB1 by cytochrome P450 enzymes in the liver. bond.edu.au This process converts AFB1 into a highly reactive electrophile, the Aflatoxin B1-8,9-exo-epoxide, which is the ultimate carcinogenic form that binds to nucleic acids. cu.edu.egbond.edu.au

Role in DNA Adduct Formation

The role of Aflatoxicol in the formation of DNA adducts is indirect but significant. It does not directly form these adducts but serves as a precursor that can be oxidized back to Aflatoxin B1, which then undergoes the necessary metabolic activation. cu.edu.eg

In vitro studies have elucidated the mechanism by which metabolically activated Aflatoxin B1 binds to DNA. Following its conversion to the Aflatoxin B1-8,9-exo-epoxide, this reactive intermediate attacks the N7 position of guanine (B1146940) residues in the DNA strand. nih.gov This covalent binding results in the formation of the primary DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua). nih.govmit.edu This specific adduct accounts for the vast majority of DNA binding observed in vitro and is considered the principal lesion responsible for the mutagenic activity of AFB1. mit.edu

The formation of the AFB1-N7-Gua adduct has profound implications for genetic stability. The addition of the bulky aflatoxin molecule to the guanine base weakens the N-glycosidic bond that connects the base to the deoxyribose sugar in the DNA backbone. nih.gov This destabilization can lead to the spontaneous cleavage of the bond, a process known as depurination, which results in an apurinic (AP) site. nih.gov

If these AP sites are not properly repaired by cellular mechanisms before DNA replication, they can lead to the insertion of an incorrect base opposite the lesion. This process frequently results in a characteristic G→T (guanine to thymine) transversion mutation, a molecular signature often observed in the TP53 tumor suppressor gene in cases of hepatocellular carcinoma linked to aflatoxin exposure. nih.gov

Mutagenic Activity and Related Assays

The mutagenic potential of chemical compounds is often evaluated using short-term assays, such as the Ames test, which measures the ability of a substance to induce mutations in bacteria. nih.govwikipedia.org These assays are valuable tools for screening potential carcinogens.

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. wikipedia.org The test assesses a chemical's ability to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. wikipedia.org

In the Ames test, Aflatoxicol demonstrates clear mutagenic activity. cu.edu.egnih.gov However, this activity is entirely dependent on the presence of a mammalian metabolic activation system, typically a rat liver homogenate known as the S9 mix. nih.govnih.gov Aflatoxicol shows no mutagenic effects in the absence of the S9 mix, indicating that it is not the ultimate mutagen but requires enzymatic conversion to a reactive species to exert its mutagenic effects. nih.govnih.gov

When compared to other aflatoxins and their metabolites, Aflatoxin B1 is consistently the most potent mutagen. nih.govnih.gov Aflatoxicol is significantly less mutagenic than AFB1 but is one of the most active among the various animal metabolites. nih.govnih.govepa.gov

Studies using the Ames test have established a clear hierarchy of mutagenic potency among the aflatoxins. One comprehensive screening ranked the compounds in order of decreasing mutagenic activity, demonstrating that while many metabolites are genotoxic, none match the potency of the parent compound, AFB1. nih.govnih.gov

The table below summarizes the relative mutagenic potency of Aflatoxicol and other Aflatoxin B1 metabolites compared to Aflatoxin B1 itself, based on findings from Ames test studies.

| Compound | Relative Mutagenic Potency (% of Aflatoxin B1) | Metabolic Activation Required |

|---|---|---|

| Aflatoxin B1 | 100% | Yes |

| Aflatoxicol (Aflatoxin R0) | ~22.8% | Yes |

| Aflatoxin G1 | ~3.3% | Yes |

| Aflatoxin M1 | ~3.2% | Yes |

| Aflatoxicol H1 | ~2.0% | Yes |

| Aflatoxin Q1 | ~1.2% | Yes |

| Aflatoxin P1 | Inactive | Yes |

| Aflatoxin B2a | Inactive | Yes |

Data sourced from comparative studies using the Salmonella typhimurium TA98 strain with metabolic activation. nih.govepa.gov

Detection and Analytical Methodologies for Aflatoxin R0

Chromatographic Techniques

Chromatography, particularly in tandem with highly sensitive detectors, provides the resolution and specificity required for the analysis of aflatoxicol (B190519) in complex matrices. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a primary method for the quantitative analysis of Aflatoxin R0. The inherent fluorescence of aflatoxicol allows for sensitive detection. A key aspect of HPLC analysis is the effective separation of aflatoxicol from its parent compound, Aflatoxin B1, and other metabolites.

Research has demonstrated successful separation using reverse-phase C18 columns. A typical mobile phase for the isocratic separation of aflatoxicol from Aflatoxin B1 and M1 consists of a mixture of water, and methanol (B129727). Fluorescence detection is commonly set with an excitation wavelength (λex) around 365 nm and an emission wavelength (λem) of approximately 440 nm, which are characteristic for this class of compounds.

Table 1: Example HPLC Parameters for Aflatoxicol Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Water:Methanol mixture |

| Detection | Fluorescence Detector (FLD) |

| Excitation λ | ~365 nm |

| Emission λ | ~440 nm |

While less common than HPLC for aflatoxin analysis due to the non-volatile nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization to increase volatility. However, the primary utility of mass spectrometry in this context is for structural confirmation, particularly through tandem mass spectrometry (MS/MS) techniques which can be coupled with liquid chromatography.

Detailed MS/MS experiments have been conducted to elucidate the fragmentation patterns of aflatoxicol, providing a basis for its unequivocal identification. nih.gov

Spectroscopic Identification Methods

Spectroscopic methods are fundamental to the identification and structural elucidation of this compound. These techniques provide information on the molecule's interaction with electromagnetic radiation, offering unique fingerprints for identification.

Mass spectrometry (MS), particularly tandem MS/MS, is a powerful tool for confirming the identity of aflatoxicol. Daughter ion spectra from the protonated molecule (MH+) of aflatoxicol show characteristic fragmentation patterns. Key fragments are produced through the loss of methyl radicals and a series of carbon monoxide molecules. nih.gov These fragmentation patterns are crucial for distinguishing aflatoxicol from other aflatoxin analogues.

Table 2: Key Mass Spectrometry Data for Aflatoxicol (this compound)

| Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| Positive Ion CI | MH+ | Loss of CH3, CO, H2O |

| Electron Impact (EI) | M+ | Similar to conventional EI spectra |

Note: CI = Chemical Ionization, EI = Electron Impact. Data derived from MS/MS daughter experiments. nih.gov

Fluorescence spectroscopy is another key technique, leveraging the native fluorescence of the molecule. Aflatoxins as a class typically exhibit strong fluorescence when excited by ultraviolet light at approximately 360-365 nm, with an emission maximum in the blue region of the spectrum, around 425-450 nm. nih.gov While specific high-resolution spectra for this compound are not detailed in all literature, its analysis relies on these characteristic fluorescence properties.

UV-Visible spectroscopy shows that aflatoxins generally have a major absorption peak at around 360 nm. nih.gov This property is often utilized in setting the excitation wavelength for fluorescence detection.

Immunoanalytical Approaches

Immunoanalytical methods, which are based on the specific binding between an antibody and an antigen, offer high sensitivity and specificity, making them suitable for rapid screening of aflatoxins.

The development of an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would follow the principles of a competitive immunoassay, a format typically used for small molecules (haptens). This process involves several key steps:

Hapten-Carrier Conjugation: Aflatoxicol, being too small to elicit an immune response on its own, would first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.

Immunization and Antibody Production: The immunogen is used to immunize animals (typically mice or rabbits) to produce polyclonal or monoclonal antibodies that can specifically recognize aflatoxicol.

Assay Format: In a direct competitive ELISA, a microtiter plate is coated with antibodies specific to aflatoxicol. The sample containing unknown amounts of aflatoxicol is then added along with a fixed amount of enzyme-labeled aflatoxicol. The free aflatoxicol in the sample competes with the enzyme-labeled aflatoxicol for the limited antibody binding sites. The amount of color produced after the addition of a substrate is inversely proportional to the concentration of aflatoxicol in the sample.

While specific ELISAs developed exclusively for this compound are not widely documented in the literature, the methodologies are well-established for other aflatoxins and could be readily adapted. nih.govnih.govmdpi.com

The specificity of an antibody is a critical parameter in any immunoassay. For aflatoxin analysis, cross-reactivity with other metabolites is a key consideration. Studies on antibodies produced against other aflatoxins have provided valuable data on their specificity towards aflatoxicol.

Research has shown that the cross-reactivity of antibodies with aflatoxicol can vary significantly depending on the original immunogen used to generate them. For instance, an antibody developed against Aflatoxin B1 demonstrated very low binding efficiency for aflatoxicol. In another study, an antibody raised against Aflatoxin B1 dihydrodiol (AFB1-diol) exhibited a 20% cross-reactivity with aflatoxicol. Conversely, a separate study developing a quantitative ELISA for Aflatoxin B1 reported 0% cross-reactivity with aflatoxicol.

This variability highlights the structural nuances that antibodies recognize and underscores the importance of using highly specific antibodies for unequivocal quantification.

Table 3: Cross-Reactivity of Various Aflatoxin Antibodies with Aflatoxicol

| Antibody Specificity | Immunogen | Cross-Reactivity with Aflatoxicol |

|---|---|---|

| Anti-Aflatoxin B1 | Aflatoxin B1-BSA | Least binding efficiency |

| Anti-Aflatoxin B1 | Aflatoxin B1-BSA | 0% |

| Anti-Aflatoxin B1 dihydrodiol | AFB1-diol-BSA | 20% |

Note: BSA = Bovine Serum Albumin.

Sample Preparation Strategies for Aflatoxicol Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound, aiming to extract the analyte from complex matrices, remove interfering substances, and concentrate it for sensitive detection. The choice of strategy is often dictated by the nature of the sample matrix, which can range from animal tissues and biological fluids to agricultural commodities.

Commonly employed extraction techniques for aflatoxins, which are applicable to Aflatoxicol, involve the use of polar organic solvents. A mixture of methanol and water is frequently utilized to extract aflatoxins from solid samples. For instance, in the analysis of animal tissues, a blended tissue sample can be denatured with citric acid and subsequently extracted with dichloromethane. Another approach for animal tissues involves an initial extraction with methanol, followed by treatment with a dimethoxymethane-methanol mixture to precipitate proteins, and subsequent liquid-liquid partitioning to remove fats.

Liquid-Liquid Extraction (LLE) has been a traditional method for purifying aflatoxin extracts. This technique relies on the differential solubility of Aflatoxicol and matrix components in immiscible liquid phases. For example, after an initial extraction, the extract can be subjected to a liquid-liquid partitioning step using solvents like hexane (B92381) to remove lipids, followed by a transfer of the aflatoxins into a solvent like chloroform.

Solid-Phase Extraction (SPE) offers a more refined and often more efficient cleanup compared to LLE. SPE cartridges packed with various sorbents are used to retain either the analyte or the interfering compounds. For aflatoxins, C18 cartridges are commonly used. The process typically involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified aflatoxins with a suitable solvent. In some methods for animal tissues, after extraction and derivatization, the sample is cleaned up using an octadecyl (C18) solid-phase extraction material before injection into the analytical instrument researchgate.net.

Immunoaffinity Column (IAC) Cleanup is a highly selective and widely used technique for the purification of aflatoxins, including their metabolites. These columns contain monoclonal antibodies that specifically bind to the aflatoxin molecules. The sample extract is passed through the column, where the aflatoxins are captured by the antibodies. After a washing step to remove unbound matrix components, the aflatoxins are eluted with a solvent that disrupts the antibody-antigen binding, such as methanol. This method provides excellent cleanup and concentration of the analytes, leading to cleaner chromatograms and more accurate quantification researchgate.net. While specific immunoaffinity columns for this compound are not commonly cited, columns designed for a broad range of aflatoxins are often employed.

The following table summarizes various sample preparation strategies that can be applied to the analysis of Aflatoxicol.

| Strategy | Matrix | Extraction Solvent | Cleanup Method | Key Features |

| Liquid-Liquid Extraction | Animal Tissues | Dichloromethane | Silica Gel Column Chromatography | Traditional method, effective for defatting. |

| Solid-Phase Extraction | Animal Tissues, Feed | Methanol/Water | C18 Cartridges | Good for removing polar and non-polar interferences. |

| Immunoaffinity Cleanup | Various Food and Feed | Methanol/Water | Monoclonal Antibody Columns | Highly selective, provides excellent purification and concentration. |

Method Validation and Quantification in Research

The validation of analytical methods is essential to ensure the reliability and accuracy of the quantification of this compound. Method validation encompasses the evaluation of several key performance parameters, including linearity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and constructing a calibration curve. For aflatoxins in general, linear ranges have been established from low picogram to nanogram levels, with correlation coefficients (r²) typically exceeding 0.99, indicating a strong linear relationship.

Recovery studies are performed to assess the efficiency of the entire analytical procedure, including extraction and cleanup steps. This is determined by spiking a blank matrix with a known amount of this compound standard and comparing the measured concentration to the spiked amount. Acceptable recovery rates for mycotoxins are generally in the range of 70-110%. For aflatoxins in animal tissues, recoveries have been reported to be approximately 80% to 90%.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (intra-day precision) is the precision under the same operating conditions over a short interval of time.

Reproducibility (inter-day precision) is the precision under different conditions, such as on different days or with different analysts. For aflatoxin analysis, RSD values are often expected to be below 15-20%.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These values are crucial for methods intended to detect trace levels of contaminants. For aflatoxins in animal tissues, determination limits of less than or equal to 0.1 ng/g have been reported nih.gov. In other studies on animal tissues, the LOD for aflatoxins has been found to be as low as 2.65 pg researchgate.net.

The table below presents a summary of typical method validation parameters for aflatoxin analysis, which would be applicable to Aflatoxicol. It is important to note that specific data for this compound is often limited and may be part of a broader multi-aflatoxin analysis.

| Parameter | Typical Range for Aflatoxins | Notes |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and response. |

| Recovery (%) | 70 - 110% | Varies depending on the matrix and complexity of the method. |

| Precision (RSD) | < 15-20% | Lower values indicate higher precision. |

| LOD | pg to low ng/g range | Dependent on the analytical instrument and matrix. |

| LOQ | pg to low ng/g range | Typically 2-3 times the LOD. |

Ecological and Environmental Presence of Aflatoxin R0

Occurrence in Agricultural Commodities

Direct contamination of raw agricultural commodities with Aflatoxin R0 is not widely documented, as it is a metabolic byproduct rather than a primary fungal metabolite. The significant concern at the pre-harvest and post-harvest stages is the presence of its precursor, Aflatoxin B1, which can develop on crops in the field, during harvest, or in storage, particularly under warm and humid conditions. cornell.edunih.gov

Grains (e.g., Maize, Rice, Wheat)

While grains such as maize, rice, and wheat are frequently reported to be contaminated with Aflatoxin B1, the presence of this compound itself is not a typical finding in raw or processed grains. service.gov.uknih.govresearchgate.net Contamination of these staple foods with AFB1 is a global concern, influenced by environmental factors like temperature, moisture, and storage practices. cornell.edudavidpublisher.com The risk of AFB1 contamination is particularly high in maize, which is a major component of animal feed and a staple food in many regions. davidpublisher.commdpi.com

Nuts and Oilseeds (e.g., Peanuts, Pistachios)

Nuts and oilseeds, including peanuts and pistachios, are highly susceptible to contamination by aflatoxin-producing fungi. foodstandards.gov.auwikifarmer.com Numerous studies have documented the occurrence of Aflatoxin B1 in these commodities. nih.govresearchgate.net However, the scientific literature does not indicate significant natural occurrence of this compound in harvested nuts and oilseeds. The contamination of concern remains the parent compound, AFB1, which can be present at levels requiring regulatory monitoring and control. foodstandards.gov.aufao.org

Other Crop Contamination

Various other crops, including cottonseed and spices, can be contaminated with Aflatoxin B1. cornell.edubryantchristie.com The conditions that favor mold growth, such as drought stress and insect damage, can increase the likelihood of pre-harvest contamination. service.gov.ukdavidpublisher.com As with grains and nuts, the presence of this compound on these crops is not a primary contamination issue; the focus is on the precursor, AFB1.

Presence in Animal Products

The detection of this compound is significantly more relevant in animal products, resulting from the metabolic conversion of Aflatoxin B1 consumed by livestock through contaminated feed. embrapa.bropenaccesspub.org Aflatoxicol (B190519) (R0) is formed by a cytoplasmic reductase enzyme found in the liver and other tissues. openaccesspub.org This carry-over of aflatoxin metabolites from feed to animal-derived foods, such as meat and eggs, is a documented food safety concern. embrapa.br

Detection in Milk and Dairy Derivatives

When dairy cattle consume feed contaminated with Aflatoxin B1, the primary metabolite excreted in milk is Aflatoxin M1 (AFM1), a hydroxylated derivative. nih.govhygiena.comnih.gov AFM1 is relatively stable and can persist through pasteurization and processing into products like cheese and yogurt. hygiena.comnih.govarccjournals.com Consequently, global food safety regulations and monitoring programs for dairy products focus extensively on detecting and limiting AFM1. hygiena.comyoutube.com While the metabolic conversion of AFB1 to this compound can occur in animals, this compound is not typically reported or monitored as a significant residue in milk and dairy products.

Occurrence in Meat and Other Animal Tissues

Aflatoxin residues, while generally found at very low levels in muscle tissues, can accumulate in the organs of animals, particularly the liver and kidneys. embrapa.bropenaccesspub.org this compound has been specifically identified in the tissues and products of poultry.

One detailed study investigated residue levels in laying hens fed a diet containing 8 μg/g of Aflatoxin B1 for seven days. The findings showed that Aflatoxicol (R0) was present in various tissues and eggs, with levels comparable to those of the parent AFB1. embrapa.br This demonstrates a direct metabolic conversion and deposition into edible products.

| Sample | Aflatoxicol (R0) Concentration (ng/g) | Aflatoxin B1 (AFB1) Concentration (ng/g) | Reference |

|---|---|---|---|

| Eggs | 0.02 - 0.2 | 0.02 - 0.2 | embrapa.br |

| Ova | ~0.2 | ~0.2 | embrapa.br |

| Kidneys | ~0.3 | ~0.3 | embrapa.br |

| Liver | ~0.3 | ~0.3 | embrapa.br |

The study noted that Aflatoxicol (R0) levels in eggs increased steadily for 4 to 5 days before reaching a plateau, and then decreased at a similar rate after the contaminated feed was withdrawn. embrapa.br The liver is often considered the primary site for aflatoxin residue accumulation. ekb.eg

This compound, also known as Aflatoxicol, is a significant metabolite of the highly carcinogenic mycotoxin, Aflatoxin B1. caymanchem.commedchemexpress.comscbt.cominvivochem.com It is formed through metabolic processes in various animals that have ingested contaminated feed, as well as by certain fungi. caymanchem.cominvivochem.com A notable characteristic of this compound is its ability to be converted back to its parent compound, Aflatoxin B1, a process known as interconversion, which has been observed in several fungal species. caymanchem.cominvivochem.comapsnet.org While its presence is documented in matrices such as milk, comprehensive data regarding its persistence and degradation specifically within environmental ecosystems like soil remains limited. invivochem.com

Stability in Different Matrices

The environmental persistence of mycotoxins is a critical factor in their potential for long-term ecological impact. Aflatoxins as a group are recognized for their chemical and thermal stability, which complicates their removal from contaminated sources using conventional processing techniques. mdpi.com This inherent stability contributes to their persistence in various environmental compartments.

While this compound is known to be a metabolite found in biological matrices like milk, specific research detailing its stability and half-life in environmental matrices such as soil, water, or plant debris is not extensively available in the current scientific literature. invivochem.com The stability of this compound can be inferred to some extent from the behavior of its parent compound, Aflatoxin B1, which demonstrates variable persistence depending on the matrix and environmental conditions. For instance, the stability of Aflatoxin B1 is significantly affected by the solvent matrix, temperature, and exposure to UV light. nih.gov However, direct quantitative data on the stability of this compound in different soil types, under varying moisture levels, or temperature gradients is not well-documented.

Natural Degradation Processes in Soil Ecosystems

The degradation of aflatoxins in soil is a crucial process for detoxification and removal from the environment. The primary mechanism for the breakdown of aflatoxins in soil ecosystems is microbial degradation. nih.gov While specific studies focusing exclusively on the natural degradation of this compound in soil are scarce, the processes governing its parent compound, Aflatoxin B1, provide significant insights.

The degradation of Aflatoxin B1 in soil is predominantly a biotic process driven by soil microorganisms, as significantly less degradation is observed in sterilized soil. nih.gov Various soil bacteria and fungi, including species of Trichoderma, Aspergillus, Rhizopus, Bacillus, and Pseudomonas, are capable of degrading aflatoxins. apsnet.orgresearchgate.netfrontiersin.orgfrontiersin.org The rate of this microbial degradation is influenced by several factors, including soil type, initial toxin concentration, temperature, and moisture. For example, the dissipation of Aflatoxin B1 is significantly slower in clay soil compared to sandy loam soil, which is likely due to the strong binding of the toxin to clay minerals and humic substances, reducing its bioavailability to microbes. nih.govresearchgate.net

A key aspect of this compound's role in soil ecosystems is its interconversion with Aflatoxin B1. invivochem.comapsnet.org Fungi such as Aspergillus flavus can convert Aflatoxin B1 to this compound and also revert it back. apsnet.org This suggests that this compound is an intermediate in the complex transformation and degradation pathways of aflatoxins in the soil. Atoxigenic strains of A. flavus, used as biocontrol agents, have been shown to effectively degrade Aflatoxin B1, with some studies suggesting this degradation may be an additional mechanism of action beyond simple displacement of toxic strains. apsnet.org These strains can utilize Aflatoxin B1 as a carbon source, and the degradation process is temperature-dependent. apsnet.org

The table below summarizes findings on the degradation of Aflatoxin B1, the parent compound of this compound, in different soil matrices under various conditions.

| Soil Type | Condition | Initial AFB1 Concentration (µg/kg) | 50% Dissipation Time (DT50) in Days | Reference |

|---|---|---|---|---|

| Sandy Loam | Microbial Degradation (MD) | 0.5 - 500 | 19 - 48 | nih.gov |

| Clay | Microbial Degradation (MD) | 0.5 - 500 | 19 - 48 | nih.gov |

| Sandy Loam | Photodegradation (PD) | 50 | 20 - 32 | nih.gov |

| Clay | Photodegradation (PD) | 50 | 20 - 32 | nih.gov |

| Sandy Loam | Sterile Control (Darkness) | 50 | 56 - 65 | nih.gov |

| Clay | Sterile Control (Darkness) | 50 | 56 - 65 | nih.gov |

Strategies for Aflatoxin R0 Mitigation and Management in Research Contexts

Pre-Harvest Control Measures

Effective pre-harvest control is the first line of defense in preventing the formation of aflatoxins, including the precursor to Aflatoxin R0. These measures are designed to inhibit fungal growth and toxin production in the field.

A range of agronomic practices can significantly reduce the likelihood of contamination by aflatoxigenic fungi. Sound crop management is a primary and effective method for diminishing Aspergillus flavus infection and subsequent aflatoxin production. aflasafe.comcgiar.org Timely harvesting is crucial, as delayed harvesting can lead to a four-fold to seven-fold increase in aflatoxin levels. aflasafe.com

Other key agronomic strategies include:

Crop Rotation and Tillage: Proper crop rotation and tillage practices can disrupt the life cycle of aflatoxin-producing fungi in the soil.

Irrigation and Fertilization Management: Ensuring adequate irrigation and balanced fertilization helps in reducing plant stress, which can make crops more susceptible to fungal infection.

Insect Control: Insects can act as vectors for fungal spores and cause damage to crops, creating entry points for fungal invasion. Effective insect management is therefore essential. slideshare.net

Biological control methods offer an environmentally friendly approach to managing aflatoxigenic fungi. This strategy primarily involves the application of non-aflatoxigenic strains of Aspergillus flavus to outcompete the toxin-producing strains. mdpi.com These biocontrol agents have been shown to be highly effective, with some applications reducing aflatoxin contamination by over 80% at harvest and in storage. slideshare.net The effectiveness of these agents can reach up to 99.3%. mdpi.com

Several microbial fungicides are also commercially available and have demonstrated significant reductions in Aflatoxin B1 production. heraldopenaccess.us Additionally, various other microorganisms have been identified as potential biocontrol agents.

| Biocontrol Agent Type | Examples | Efficacy in Aflatoxin Reduction |

| Non-aflatoxigenic Aspergillus flavus | Strains that do not produce aflatoxins | Can reduce aflatoxin contamination by over 80% slideshare.net |

| Microbial Fungicides | Commercially available products | Have shown 49% and 80-90% reduction of Aflatoxin B1 heraldopenaccess.us |

| Other Antagonistic Microorganisms | Trichoderma species, Pseudomonas species | Show potential in mitigating A. flavus infestation researchgate.net |

| Yeasts | Aureobasidium pullulans, Saitozyma podzolicus | Have demonstrated the ability to suppress mycelial growth of Aspergillus species mdpi.com |

Post-Harvest Management

Post-harvest strategies are critical in preventing the further growth of aflatoxigenic fungi and the formation of aflatoxins during storage and transportation.

Proper storage conditions are paramount in controlling aflatoxin contamination. The optimal conditions for Aspergillus flavus growth and aflatoxin production are temperatures between 80-110°F (27-43°C) and a relative humidity of 85%. uga.edu Therefore, maintaining storage conditions outside of this range is crucial.

Key post-harvest management practices include:

Drying: Rapidly drying crops to a moisture content below 12-13% can halt the development of aflatoxin. uga.edu

Temperature Control: Cooling stored grain to below 60°F (15.5°C) helps to arrest the development of insect populations and fungal growth. uga.edu

Aeration: Proper aeration in storage facilities helps to maintain uniform temperature and moisture levels, preventing localized "hot spots" where fungi can thrive.

| Storage Parameter | Recommended Condition | Rationale |

| Grain Moisture Content | Below 12-13% uga.edu | Inhibits the growth of Aspergillus flavus |

| Temperature | Below 60°F (15.5°C) uga.edu | Arrests insect and fungal development |

| Relative Humidity | Below 70% | Avoids significant mold growth fao.org |

| Oxygen Levels | Low oxygen (less than 0.5%) | Maintains quality and controls insects fao.org |

Various methods have been researched for the detoxification and decontamination of aflatoxins in contaminated commodities. These approaches can be broadly categorized into physical, chemical, and biological methods.

Biological degradation is a promising area of research for the detoxification of aflatoxins. This approach utilizes microorganisms, such as lactic acid bacteria (LAB), to degrade or bind to aflatoxins, reducing their bioavailability. scielo.brnih.gov Several strains of LAB have been shown to be effective in degrading Aflatoxin B1. mdpi.com The mechanisms of action include cell wall adsorption and the production of antifungal metabolites. scielo.brnih.gov

Research has demonstrated that different species of LAB have varying abilities to degrade aflatoxins, which is often attributed to differences in their cell envelope structures and cell wall components. scielo.brnih.gov The antifungal activity of some LAB strains is also influenced by pH. scielo.brnih.gov

| Microorganism | Mechanism of Action | Efficacy |

| Lactic Acid Bacteria (e.g., Lactobacillus rhamnosus, Lactobacillus plantarum) | Cell wall adsorption, production of antifungal metabolites scielo.brnih.gov | Can achieve approximately 50% reduction in Aflatoxin B1 in some applications scielo.brnih.gov |

| Rhodococcus erythropolis | Degradation | Higher degradation rate compared to some other strains nih.gov |

| Streptomyces lividans | Degradation | Moderate degradation ability nih.gov |

| Streptomyces aureofaciens | Degradation | Lower degradation ability compared to other strains nih.gov |

Detoxification and Decontamination Methodologies (Excluding dosage/administration)

Chemical Treatment Modalities

In research contexts, several chemical treatment modalities have been investigated for their efficacy in reducing aflatoxin levels. These methods primarily focus on the chemical alteration of the aflatoxin molecule to reduce its toxicity.

One significant approach involves the use of alkaline solutions, such as sodium hydroxide (NaOH). Research has demonstrated that treating aflatoxin-contaminated low-grade maize with a 5% w/v NaOH solution at 50°C for 24 hours can reduce aflatoxin B1 content by 60.35% qascf.com. The mechanism involves the opening of the lactone ring in the aflatoxin structure, leading to a less toxic compound.

Ozonation is another chemical method that has shown effectiveness. Ozone gas attacks the furan ring of the aflatoxin molecule, a critical component for its toxic activity researchgate.net. This electrophilic attack converts the aflatoxin into less toxic compounds like aldehydes and acids researchgate.net.

Acids, both organic and inorganic, have also been employed for aflatoxin reduction nih.govbohrium.com. Additionally, sodium bisulfite has been shown to effectively reduce the content of aflatoxin B1 bohrium.com. The application of neutral electrolyzed oxidizing water (NEW) has been studied as a detoxification method. While it may not decrease the measured quantity of aflatoxins via chromatography, it has been shown to markedly reduce the cytotoxic and genotoxic effects associated with the toxins in contaminated maize mdpi.com.

Various chemical agents are utilized for their ability to degrade or inactivate aflatoxins. bohrium.com These interventions are critical in post-harvest processes to ensure the safety of food and feed. nih.govnih.govresearchgate.net

Table 1: Overview of Chemical Treatment Modalities for Aflatoxin Reduction

| Chemical Agent | Mechanism of Action | Reported Efficacy | Research Context |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Opens the lactone ring of the aflatoxin molecule. | 60.35% reduction of AFB1 in maize with 5% NaOH at 50°C for 24h. qascf.com | Laboratory studies on contaminated grains. qascf.com |

| Ozone (O3) | Electrophilic attack on the double bond of the furan ring. researchgate.net | Effective in controlling aflatoxin during grain storage. bohrium.com | Studies on grain storage and decontamination. bohrium.com |

| Sodium Bisulfite | Chemical reaction leading to reduced aflatoxin content. | Demonstrated reduction of AFB1. bohrium.com | Investigated as a chemical additive for decontamination. bohrium.com |

| Neutral Electrolyzed Oxidizing Water (NEW) | Reduces cytotoxicity and genotoxicity without altering aflatoxin concentration. mdpi.com | Markedly reduced toxic effects in contaminated maize. mdpi.com | In vitro assays on contaminated maize. mdpi.com |

Physical Methods for Reduction

Alongside chemical treatments, various physical methods are employed in research to reduce aflatoxin contamination. These methods focus on the physical removal or destruction of the toxin.

Mechanical and Optical Sorting: A fundamental approach involves the physical separation of contaminated particles. Hand sorting based on visible signs of fungal infection can be an effective tool nih.gov. On an industrial scale, this is achieved using optical sorting equipment nih.gov. Differences in size, color, shape, and density between healthy and contaminated kernels allow for their separation using techniques like sieving, screen cleaners, and gravity tables. nih.gov

Dehulling: The process of removing the outer layers of a grain kernel, or dehulling, can significantly decrease aflatoxin content. For corn, this method can remove over 90% of the initial aflatoxin contamination, as the toxins are often concentrated in the external layers. nih.gov

Thermal Treatments: While aflatoxins are relatively heat-stable, thermal processes such as roasting, boiling, and autoclaving can achieve significant reductions in their levels. researchgate.net The effectiveness of heat is dependent on factors like temperature, duration, and the type of commodity being treated researchgate.net. For instance, cooking and steaming soybeans have been reported to achieve reductions ranging from 33% to 97% researchgate.net.

Irradiation: Various forms of irradiation have proven effective in decontaminating food and feed. Gamma irradiation, at doses between 1 and 10 kGy, can result in mycotoxin reductions of 69.8% to 94.5% in corn kernels nih.gov. Other methods like pulsed light, ultraviolet (UV) light, and cold plasma have also demonstrated high efficacy rates in reducing aflatoxin levels. researchgate.netnih.gov

Table 2: Summary of Physical Methods for Aflatoxin Reduction

| Method | Principle of Reduction | Reported Efficacy | Research Application |

|---|---|---|---|

| Optical Sorting | Segregation of kernels based on color and shape. nih.gov | Effective in reducing AFB1 on an industrial scale. nih.gov | Post-harvest processing of grains like corn. nih.gov |

| Sieving/Screening | Size separation to remove smaller, often more contaminated, broken kernels. nih.gov | Useful in reducing toxins in Brazil nuts and corn. nih.gov | Grain cleaning and processing. nih.gov |

| Dehulling | Removal of the outer layers of grains where fungi and mycotoxins are concentrated. nih.gov | Can remove >90% of aflatoxin content from corn kernels. nih.gov | Grain processing for corn and other cereals. nih.gov |

| Gamma Irradiation | Destruction of fungi and degradation of the aflatoxin molecule. | 69.8% to 94.5% reduction in corn with doses of 1-10 kGy. nih.gov | Decontamination of various food and feed samples. nih.gov |

| Cold Plasma | Non-thermal method for decontamination. | Efficacy rates up to 95%. researchgate.net | Emerging technology for food safety applications. researchgate.net |

| Thermal Treatment (e.g., Roasting, Boiling) | Heat-induced degradation of aflatoxins. | 33% to 97% reduction in soybeans. researchgate.net | Food processing and preparation studies. researchgate.net |

Analytical Surveillance and Monitoring Programs

Effective management of aflatoxins relies on robust surveillance and monitoring programs, which are essential for protecting public health and ensuring regulatory compliance. r-biopharm.comnih.gov These programs utilize a range of analytical techniques to detect and quantify aflatoxins in various commodities.

Analytical Methodologies:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (FLD), is a widely used method for the precise quantification of aflatoxins. nih.govthermofisher.com Aflatoxins naturally fluoresce under UV light, allowing for sensitive detection at low parts-per-billion (ppb) levels. thermofisher.com To enhance sensitivity, post-column derivatization can be employed nih.gov. Coupling HPLC with mass spectrometry (MS) provides even greater specificity and accuracy. nih.govmdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common antibody-based method used for screening large numbers of samples. r-biopharm.commdpi.commdpi.com These tests are based on the specific binding of antibodies to aflatoxins and offer a rapid and cost-effective means of analysis, suitable for both laboratory and on-site testing. r-biopharm.commdpi.com

Lateral Flow Assays (LFA): Also known as rapid tests or dipsticks, LFAs are another immunoassay format that provides quick, qualitative or semi-quantitative results. r-biopharm.commdpi.com Their ease of use makes them ideal for on-site screening at farms or production facilities. r-biopharm.commdpi.com

Monitoring Programs: Governmental and industry bodies have established monitoring programs to control aflatoxin levels in the food and feed supply. In the United States, the USDA's Agricultural Marketing Service (AMS) administers the Laboratory Approval Program for Analysis of Mycotoxins, which ensures that laboratories are qualified to test commodities like peanuts, almonds, and pistachios for aflatoxins. usda.gov These programs are often requirements for domestic marketing and for export to regions with strict regulations, such as the European Union. usda.gov

In Europe, EU regulations prescribe risk-based monitoring programs for the presence of Aflatoxin B1 in feed products. researchgate.netnih.gov These programs aim to focus testing on batches with the highest probability of contamination, thereby optimizing resources. researchgate.netnih.gov The Food and Agriculture Organization (FAO) has also developed tools to assist in designing and evaluating sampling plans for mycotoxin analysis. nih.gov

Table 3: Key Analytical Techniques in Aflatoxin Surveillance

| Technique | Principle | Common Application | Advantages |

|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by fluorescence detection of aflatoxins. thermofisher.com | Quantitative analysis in food and feed laboratories. thermofisher.com | High sensitivity, precision, and accuracy. thermofisher.com |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification and quantification. nih.govmdpi.com | Confirmatory analysis and complex matrix testing. mdpi.com | Very high specificity and accuracy. mdpi.com |

| ELISA | Immunoassay based on antibody-antigen reaction, with an enzymatic color change for detection. r-biopharm.commdpi.com | High-throughput screening of raw materials and finished products. r-biopharm.com | Rapid, cost-effective, suitable for large sample numbers. mdpi.com |

| Lateral Flow Assay (LFA) | Rapid immunoassay on a test strip format. r-biopharm.com | On-site screening at receiving points, farms, and storage facilities. r-biopharm.com | Fast results, easy to use with minimal training. r-biopharm.commdpi.com |

Future Research Directions and Translational Perspectives for Aflatoxin R0

Development of Novel Detection Technologies

The development of rapid, sensitive, and specific detection methods for Aflatoxin R0 is a critical translational goal. Current analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS), are effective but often require expensive equipment and trained personnel. mdpi.com While immunoassays like ELISA and biosensors have been developed for other aflatoxins, methods tailored specifically for Aflatoxicol (B190519) are lacking. mdpi.comfuturelearn.com

Future research should focus on the following areas:

Specific Immunoassays: The development of monoclonal or recombinant antibodies with high specificity for Aflatoxicol is a primary objective. These antibodies would enable the creation of sensitive and specific competitive ELISA platforms and lateral flow immunoassays for rapid screening of biological samples (e.g., urine, serum) and contaminated feed. nih.govsci-hub.se

Aptamer-Based Biosensors (Aptasensors): Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be selected for high-affinity binding to specific molecules. nih.gov Developing aptamers that bind specifically to Aflatoxicol could lead to novel electrochemical or optical biosensors. nih.govrsc.org These sensors offer the potential for real-time, portable, and low-cost detection.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a target molecule. nih.gov Research into creating MIPs specific for Aflatoxicol could provide robust and stable recognition elements for integration into various sensor platforms, offering an alternative to biological receptors like antibodies and aptamers. nih.gov

The table below outlines emerging technologies and their potential application for this compound detection.

| Detection Technology | Principle | Future Application for this compound | Potential Advantages |

|---|---|---|---|

| Specific Immunoassays (ELISA) | Antigen-antibody competition | High-throughput screening of biological and feed samples. | High sensitivity and specificity. |

| Aptasensors | Specific binding of nucleic acid aptamers | Portable, real-time field detection. | High stability, ease of synthesis. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymer with specific binding cavities | Robust sensor development for harsh environments. | High durability, low cost. |

Integrated Risk Assessment Frameworks (Excluding human clinical trial data)

Current risk assessments for aflatoxins often focus predominantly on AFB1, sometimes assuming equal potency for other metabolites when specific data are lacking. researchgate.net A major future challenge is to incorporate Aflatoxicol into integrated risk assessment frameworks that consider the combined exposure to multiple aflatoxin forms. This requires a shift from single-compound analysis to a more holistic, mixture-based approach. mdpi.com

The Margin of Exposure (MoE) approach is commonly used for genotoxic carcinogens like aflatoxins. researchgate.netfrontiersin.org To apply this accurately to Aflatoxicol, specific toxicological data are needed. Future research should generate in vivo animal data to determine a benchmark dose (BMDL10) for Aflatoxicol-induced liver tumors. This would allow for the calculation of a specific MoE for Aflatoxicol, moving beyond the current reliance on potency factors relative to AFB1. researchgate.net

Furthermore, physiologically based pharmacokinetic (PBPK) models should be developed or refined for Aflatoxicol. These models can simulate its absorption, distribution, metabolism, and excretion, providing better estimates of internal dose and helping to understand the toxicological impact of the reversible conversion between AFB1 and Aflatoxicol. researchgate.net Integrating these models into risk assessment frameworks will provide a more dynamic and biologically relevant evaluation of the health risks posed by co-exposure to AFB1 and its primary metabolite, Aflatoxicol. nih.govnih.gov

Elucidation of Undiscovered Biotransformation Pathways

The biotransformation of AFB1 to Aflatoxicol via cytosolic reductase enzymes is a well-established pathway. researchgate.net It is also known that this reaction is reversible, with dehydrogenases capable of oxidizing Aflatoxicol back to AFB1, effectively creating an intracellular reservoir of the parent toxin. nih.gov However, the complete metabolic fate of Aflatoxicol is not fully understood, and the existence of other biotransformation pathways is an important area for future investigation.

One key study in rainbow trout hepatocytes provided evidence that while the majority of Aflatoxicol's genotoxicity comes from its conversion back to AFB1, a minor fraction may be directly activated to an Aflatoxicol-8,9-epoxide. nih.gov This suggests a secondary, albeit minor, pathway to DNA damage that does not require reversion to AFB1. Future research should aim to confirm this pathway in mammalian systems and identify the specific cytochrome P450 enzymes responsible.

Additionally, other undiscovered pathways may exist, including:

Phase II Conjugation: Exploration of whether Aflatoxicol can be directly conjugated with glutathione, glucuronic acid, or sulfate (B86663) to facilitate its detoxification and excretion.

Further Oxidation: Investigation into whether Aflatoxicol can be hydroxylated at other positions on the molecule to form novel metabolites, analogous to the formation of Aflatoxin M1 or Q1 from AFB1. researchgate.net

Enzymatic Degradation: The potential for enzymes, such as laccases or peroxidases from microorganisms, to degrade Aflatoxicol into less toxic or non-toxic products should be explored as a potential bioremediation strategy. nih.govmdpi.com

Role of Aflatoxicol in Aflatoxin Biosynthesis Regulation

The genetic regulation of aflatoxin biosynthesis in Aspergillus species is complex, involving a cluster of structural genes and at least two key regulatory genes, aflR and aflS. While the factors that initiate gene expression are increasingly understood, the role of pathway metabolites in feedback regulation is largely unknown. Aflatoxicol is produced not only by animal metabolism but also by some microorganisms. researchgate.net Its presence within the fungal cell or its immediate environment could potentially influence the biosynthesis of its precursor, AFB1.

A critical and novel area of future research is to investigate whether Aflatoxicol acts as a signaling molecule or a feedback inhibitor/activator of the aflatoxin biosynthetic pathway. This hypothesis can be tested through targeted experiments:

Gene Expression Studies: Exposing aflatoxigenic Aspergillus flavus or Aspergillus parasiticus cultures to varying concentrations of this compound and subsequently quantifying the transcript levels of aflR, aflS, and key structural genes (e.g., polyketide synthase, fatty acid synthase) using RT-qPCR.

Proteomic Analysis: Analyzing the proteome of Aspergillus cultures exposed to Aflatoxicol to determine if it alters the expression of regulatory proteins or biosynthetic enzymes. nih.govfrontiersin.org

Discovering a feedback mechanism, whether positive or negative, would provide profound new insights into the biology of the producing fungus and could open up new avenues for controlling aflatoxin contamination by manipulating these regulatory pathways.

Q & A

Q. What validated analytical methods are recommended for quantifying Aflatoxin R0 in complex biological matrices?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with fluorescence detection, optimized for aflatoxin-specific separation. Ensure validation parameters (e.g., limit of detection, recovery rates) align with guidelines from regulatory bodies like ISO or AOAC. For complex matrices (e.g., plant tissues), include sample cleanup steps such as immunoaffinity columns to reduce interference .

- Reference standards should be characterized via mass spectrometry (LC-MS/MS) to confirm purity and structural identity .

Q. How should this compound reference standards be prepared and characterized to ensure experimental accuracy?

Methodological Answer:

- Synthesize or procure certified reference materials (CRMs) with ≥98% purity. Characterize using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify molecular structure.

- Store standards in amber vials at -20°C to prevent photodegradation and thermal instability. Regularly validate stability through accelerated degradation studies .

Q. What critical parameters should be prioritized when developing a chromatographic protocol for this compound separation?

Methodological Answer:

- Optimize mobile phase composition (e.g., water-methanol-acetonitrile gradients) and column type (C18 reversed-phase). Adjust flow rates to balance resolution and runtime.

- Validate reproducibility by testing intra- and inter-day precision with spiked samples. Cross-check results using orthogonal methods like LC-MS/MS .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound quantification data from different analytical platforms (e.g., HPLC vs. LC-MS/MS)?

Methodological Answer:

- Conduct cross-platform calibration using shared reference standards. Evaluate matrix effects by comparing spike-recovery rates in target matrices (e.g., cereals, biological fluids).

- Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases. Adjust extraction protocols to minimize platform-specific interferences .

Q. What experimental design considerations are crucial when studying this compound stability under varying environmental conditions?

Methodological Answer:

- Use factorial designs to test interactions between temperature, humidity, and UV exposure. Include control groups with inert matrices (e.g., silica) to isolate degradation pathways.

- Employ kinetic modeling (e.g., Arrhenius equations) to predict long-term stability. Reference experimental flowcharts for spiking and sampling timelines, as illustrated in multi-step aflatoxin analysis protocols .

Q. What methodological approaches effectively resolve matrix interference during this compound analysis in plant-based samples?

Methodological Answer:

- Combine immunoaffinity cleanup with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to remove co-extractives like chlorophyll and lipids.

- Validate method robustness using hyperspectral imaging or biogenic volatile organic compound (BVOC) sensing to detect interference patterns in real-time .

Q. How can novel sensing technologies improve detection limits for this compound in field settings?

Methodological Answer:

- Integrate portable LC-MS systems with machine learning algorithms to enhance sensitivity in low-resource environments.

- Explore surface-enhanced Raman spectroscopy (SERS) for rapid, non-destructive screening. Calibrate sensors against CRMs to ensure reliability .

Data Analysis and Contradiction Management

Q. What strategies mitigate contradictions in this compound toxicity data across in vitro and in vivo studies?

Methodological Answer:

- Standardize exposure models (e.g., cell lines, animal species) and dose metrics (e.g., ng/kg body weight). Use meta-analysis to identify confounding variables (e.g., metabolic activation differences).

- Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses and align experimental outcomes with existing literature .

Q. How should researchers formulate hypotheses when investigating this compound's metabolic pathways?

Methodological Answer:

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "Does cytochrome P450-mediated metabolism of this compound (Intervention) in human hepatocytes (Population) differ from Aflatoxin B1 (Comparison) in metabolite profiling (Outcome)?"

- Validate hypotheses via pilot studies with isotopically labeled analogs (e.g., ¹³C-Aflatoxin R0) to track biotransformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.